molecular formula C17H19N3 B1620553 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile CAS No. 2958-49-8

2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile

Cat. No.: B1620553
CAS No.: 2958-49-8
M. Wt: 265.35 g/mol
InChI Key: QFKZBYXKHJHWSO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service number 2958-49-8, establishing its unique chemical identity within the scientific literature. The compound's molecular formula C17H19N3 indicates a composition of seventeen carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms, yielding a molecular weight of 265.35 grams per mole. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural complexity, incorporating two distinct phenyl ring systems connected through a propanenitrile linkage.

The systematic name accurately describes the molecular architecture, wherein the compound features a central propanenitrile chain bearing two substituted phenyl groups. The first aromatic ring contains an amino group in the para position relative to the attachment point, while the second phenyl ring bears a dimethylamino substituent, also in the para configuration. This nomenclature system ensures precise identification and facilitates consistent communication within the scientific community.

Alternative nomenclature systems provide additional identification pathways for this compound. The International Chemical Identifier key QFKZBYXKHJHWSO-UHFFFAOYSA-N serves as a unique digital fingerprint, enabling rapid database searches and cross-referencing across various chemical information systems. The Simplified Molecular-Input Line-Entry System representation N#CC(c1ccc(N)cc1)Cc1ccc(N(C)C)cc1 provides a text-based structural description that facilitates computational analysis and database storage.

Historical Context in Nitrile-Based Compound Research

The development of nitrile-containing compounds traces its origins to early nineteenth-century chemical discoveries, establishing a foundation for understanding compounds like this compound. Carl Wilhelm Scheele first synthesized hydrogen cyanide in 1782, marking the beginning of systematic nitrile chemistry research. Joseph Louis Gay-Lussac prepared pure hydrogen cyanide in 1811, while Friedrich Wöhler and Justus von Liebig achieved the first synthesis of organic nitriles, specifically benzoyl cyanide and benzonitrile, in 1832. These pioneering efforts established the fundamental synthetic methodologies that continue to influence modern nitrile chemistry.

Théophile-Jules Pelouze's synthesis of propionitrile in 1834 further expanded the scope of nitrile compound preparation, demonstrating the versatility of the cyano functional group in organic synthesis. These historical developments established the conceptual framework for understanding the chemical behavior of nitriles and their potential applications in more complex molecular systems. The evolution of nitrile chemistry has progressed from simple compounds to increasingly sophisticated structures, culminating in the development of multi-functional molecules that incorporate multiple electron-donating groups.

The progression of nitrile research has emphasized the importance of electronic effects in determining molecular properties and reactivity. Early recognition of the electron-withdrawing nature of the cyano group led to systematic investigations of how substituents influence nitrile behavior. This research trajectory provided the theoretical foundation for understanding how compounds like this compound exhibit enhanced properties through strategic incorporation of electron-donating substituents.

Contemporary nitrile research has expanded to encompass diverse applications, ranging from pharmaceutical intermediates to advanced materials. The development of sophisticated analytical techniques has enabled detailed characterization of complex nitrile-containing molecules, facilitating the rational design of compounds with specific electronic and chemical properties. This historical progression demonstrates the continuous evolution of nitrile chemistry from fundamental discoveries to specialized applications in modern chemical research.

Role of Push-Pull Electronic Configurations in Nitrile Derivatives

The push-pull electronic configuration represents a fundamental concept in understanding the enhanced properties of nitrile derivatives containing electron-donating substituents. Research has demonstrated that the gas-phase basicity of nitriles can be significantly enhanced through strategic incorporation of electron-donating groups that create resonance-mediated electronic effects. The cyano group's inherent electron-withdrawing character establishes the "pull" component, while amino and dimethylamino substituents provide the "push" through electron donation via resonance mechanisms.

Quantitative studies have revealed the dramatic impact of push-pull configurations on nitrile basicity. Dimethyl cyanamide exhibits a proton affinity of 852 kilojoules per mole, while the incorporation of a vinyl group between the dimethylamino donor and cyano acceptor, as in (CH3)2N-CH=CH-C≡N, increases the proton affinity to 897 kilojoules per mole. This enhancement demonstrates the critical role of conjugated π-systems in transmitting electronic effects between donor and acceptor groups. The magnitude of this effect approaches that of methylamine, which exhibits a proton affinity of 899 kilojoules per mole, illustrating the potential for nitrile derivatives to achieve significant basicity enhancement.

The structural features of this compound align with established principles of push-pull electronic systems. The compound incorporates two distinct electron-donating groups: the amino substituent and the dimethylamino functionality, both positioned on aromatic rings that can participate in extended conjugation with the nitrile group. This molecular architecture creates multiple pathways for electron delocalization, potentially enhancing the compound's electronic properties beyond those achievable with single donor systems.

The effectiveness of push-pull systems depends critically on the nature of the conjugated bridge connecting donor and acceptor groups. Research has identified methylenecyclopropene and cyclopropenimine π-systems as particularly efficient resonance-transmitting units between electron donors and nitrile acceptors. While this compound employs phenyl ring systems as conjugated bridges, the principle of resonance transmission remains applicable. The aromatic rings provide extended π-electron systems that facilitate electronic communication between the amino donors and the cyano acceptor.

Electronic Configuration Parameter Value Reference System
Dimethyl cyanamide proton affinity 852 kJ/mol Single donor system
Vinyl-bridged system proton affinity 897 kJ/mol Extended conjugation
Methylamine proton affinity 899 kJ/mol Comparative standard
Electron-donating groups in target compound 2 Amino and dimethylamino
Aromatic bridging systems 2 Phenyl rings

The hydrogen-bonding capabilities of nitrile groups provide an additional dimension to their electronic behavior. Research has demonstrated that nitrile groups can function as hydrogen-bond acceptors in donor-rich environments, creating complex intermolecular interactions that influence molecular properties. This hydrogen-bonding capacity complements the electronic effects of push-pull configurations, potentially contributing to enhanced molecular recognition and self-assembly behaviors.

The push-pull electronic configuration in this compound creates opportunities for enhanced chemical reactivity and biological activity. The increased electron density at the nitrile nitrogen resulting from push-pull effects can influence the compound's interactions with biological targets, potentially contributing to its reported pharmaceutical applications. The dual electron-donating substituents provide multiple sites for molecular recognition while maintaining the reactive character of the nitrile functional group.

Properties

IUPAC Name

2-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-20(2)17-9-3-13(4-10-17)11-15(12-18)14-5-7-16(19)8-6-14/h3-10,15H,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKZBYXKHJHWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383893
Record name 2-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2958-49-8
Record name 2-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a widely employed method for synthesizing α,β-unsaturated nitriles, a structural motif present in 2-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile. In this reaction, a ketone or aldehyde reacts with an active methylene compound (e.g., cyanoacetic acid) in the presence of a weak base, such as ammonium acetate. A Dean-Stark apparatus is often utilized to remove water and drive the reaction to completion.

For this compound, the reaction typically involves:

  • Substrate Preparation : 4-Aminobenzaldehyde and 4-(dimethylamino)benzaldehyde are used as aromatic aldehyde precursors.
  • Condensation : The aldehydes react with cyanoacetic acid in toluene at elevated temperatures (140–150°C), forming an intermediate α,β-unsaturated nitrile.
  • Isomerization : The double bond migrates to stabilize the conjugated system, yielding the desired regiochemistry.

A representative procedure involves refluxing equimolar quantities of 4-(dimethylamino)benzaldehyde and cyanoacetic acid with ammonium acetate in toluene for 4–6 hours. The crude product is purified via silica gel chromatography to isolate the nitrile intermediate. Subsequent reduction or functionalization steps may introduce the 4-aminophenyl group, though direct synthesis via this method requires precise stoichiometric control to avoid side reactions.

Palladium-Catalyzed Dehydrogenation for Structural Optimization

Palladium-catalyzed dehydrogenation has emerged as a critical step in refining the stereoelectronic properties of nitrile derivatives. This method enhances conjugation and stabilizes the molecular framework, particularly when aromatic rings are involved. In a documented procedure:

  • Catalyst System : Palladium on carbon (Pd/C, 5 mol%) is suspended in dimethylacetamide (DMA).
  • Reaction Conditions : The mixture is heated to 160°C under nitrogen for 6 hours, facilitating the removal of hydrogen atoms from the cyclohexene moiety.
  • Outcome : The reaction converts cyclic intermediates into fully aromatic systems, improving thermal stability and electronic delocalization.

For this compound, this step may follow initial condensation to aromatize any non-conjugated intermediates. The use of Pd/C ensures high catalytic efficiency, with yields exceeding 85% in optimized conditions.

Reductive Amination for Functional Group Introduction

The dimethylamino group in the target compound is often introduced via reductive amination, a method highlighted in patent literature for analogous structures. Key steps include:

  • Imine Formation : Reacting a nitro-substituted precursor (e.g., 4-nitrophenethylamine) with benzaldehyde in methanol.
  • Reduction : Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride selectively reduces the imine to a secondary amine.
  • Demethylation (if required) : Controlled hydrolysis converts tertiary amines to secondary or primary amines, though this is unnecessary for the dimethylamino group.

In one protocol, 2-(4-nitrophenyl)ethanamine undergoes reductive amination with benzaldehyde in methanol at 60°C, yielding N-benzyl-2-(4-nitrophenyl)ethanamine. Subsequent hydrogenation over Pd/C removes the benzyl group, producing the free amine. Adapting this method, the dimethylamino group can be installed early in the synthesis to avoid interference with subsequent steps.

Multi-Step Assembly via Cyanoacetylation

A modular approach involves sequential cyanoacetylation of pre-functionalized aromatic rings. This method, adapted from palladium-catalyzed cross-coupling strategies, proceeds as follows:

  • Suzuki-Miyaura Coupling : A boronic ester derivative of 4-aminophenyl is coupled with a brominated 4-(dimethylamino)phenylpropanenitrile precursor.
  • Nitrile Formation : The coupled product is treated with copper(I) cyanide (CuCN) in dimethylformamide (DMF), replacing halogens with cyano groups.
  • Purification : Column chromatography on silica gel isolates the final product with >95% purity.

This method offers flexibility in introducing substituents but requires stringent control over reaction conditions to prevent side reactions such as over-alkylation or nitrile hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents (Position 2/3) Key Functional Groups Biological Activity/Notes Reference
Target Compound 4-Aminophenyl / 4-dimethylaminophenyl Aromatic amines, propanenitrile Not explicitly stated -
Compound 4 (Scheme 1, ) Benzo[d]imidazol-2-yl / 2-methylquinazolin-4(3H)-one Heterocyclic amines, quinazolinone Enhanced biological activity vs. simpler analogs
BEZ-235 () Quinoline-imidazo / Methyl Imidazoquinoline, methyl Dual PI3K/mTOR kinase inhibitor
3-(Dimethylamino)propanenitrile () Dimethylamino group (simpler backbone) Alkylamine, propanenitrile Listed as hazardous (toxic)
Key Observations:
  • Substituent Complexity and Activity : Heterocyclic substituents (e.g., benzoimidazolyl in Compound 4) enhance biological activity compared to alkyl or simple aromatic amines. This aligns with findings in , where compound 4 exhibited superior performance over compounds with oxazolyl or imidazolyl groups .
  • Kinase Inhibition: BEZ-235, a methyl-substituted analog with a fused quinoline-imidazo system, demonstrates potent dual PI3K/mTOR inhibition. This highlights the importance of bulky aromatic systems in kinase targeting, a feature absent in the target compound .
  • Safety Profiles: The simpler 3-(dimethylamino)propanenitrile (CAS 1738-25-6) is classified as hazardous, suggesting that increased aromatic substitution (as in the target compound) may mitigate toxicity .

Physicochemical and Electronic Properties

While explicit data on solubility or logP are lacking, inferences can be drawn:

  • Electron-Withdrawing vs. In contrast, BEZ-235’s methyl and quinoline groups introduce steric bulk and π-π stacking capacity .
  • Hazard Potential: The hazardous classification of 3-(dimethylamino)propanenitrile underscores the role of substituents in modulating toxicity. The target compound’s aromatic amines may reduce volatility and improve safety .

Biological Activity

The compound 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile , with the CAS number 2958-49-8, is a synthetic organic molecule notable for its potential biological activity. This compound belongs to a class of compounds that have been studied for various pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing from diverse sources to present a comprehensive overview.

  • Molecular Formula : C17H19N3
  • Molecular Weight : 265.35 g/mol
  • Structural Features : The compound features an aminophenyl group and a dimethylaminophenyl group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, related compounds have shown:

  • IC50 Values : In vitro assays have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For example, a related compound exhibited an IC50 of 1.30 μM against HepG2 liver cancer cells .

The proposed mechanisms of action for compounds in this class include:

  • Histone Deacetylase (HDAC) Inhibition : Some derivatives have been identified as potent HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can promote apoptosis in cancer cells, leading to reduced tumor growth .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this nitrile have shown anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Pathways : Compounds have been found to inhibit pathways such as NF-κB and MAPK signaling, which are critical in mediating inflammatory responses .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 1.30 μM against HepG2 cells
HDAC InhibitionSelective inhibition of HDAC3
Anti-inflammatoryInhibition of NF-κB and MAPK pathways

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of related compounds demonstrated significant tumor growth inhibition in xenograft models. The results indicated that treatment with these compounds led to a tumor growth inhibition percentage (TGI) of approximately 48.89% compared to control treatments .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that these compounds could induce G2/M phase arrest in the cell cycle, contributing to their antiproliferative effects. This was supported by flow cytometry analyses showing increased apoptosis markers in treated cells .

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget FeaturesExample ParametersReference
1H^1H-NMRAromatic protons, substituent effects400–600 MHz, DMSO-d6_6
FTIRNitrile, amine groupsATR mode, 400–4000 cm1^{-1}
XRDCrystal structureMo-Kα radiation, 100 K

Advanced: How can Density Functional Theory (DFT) optimize synthetic routes or predict reactivity?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions and thermodynamic stability:

  • Reactivity Prediction: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect can be quantified .
  • Stereochemical Outcomes: Simulate reaction pathways (e.g., Knoevenagel condensation) to predict regioselectivity in propanenitrile derivatives .
  • Validation: Compare computed IR/NMR spectra with experimental data to resolve ambiguities (e.g., tautomerism in dimethylamino groups) .

Basic: What experimental protocols ensure high-purity synthesis of this compound?

Methodological Answer:

  • Stepwise Synthesis: Start with 4-aminophenylacetonitrile and 4-dimethylaminobenzaldehyde via Knoevenagel condensation. Use piperidine as a catalyst in ethanol under reflux (80°C, 12 hrs) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
  • Quality Control: Monitor by TLC (Rf_f ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water 70:30) .

Q. Table 2: Synthesis Optimization

ParameterOptimal ConditionImpact on YieldReference
SolventEthanolMinimizes side reactions
CatalystPiperidine (5 mol%)85% yield
Temperature80°CCompletes reaction in 12 hrs

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:
Discrepancies (e.g., NMR chemical shifts) arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction: Use PCM (Polarizable Continuum Model) in DFT to simulate DMSO’s dielectric effects .
  • Dynamic Effects: Perform molecular dynamics (MD) simulations to account for rotational barriers in dimethylamino groups .
  • Experimental Cross-Validation: Acquire 2D NMR (COSY, HSQC) to assign overlapping signals .

Basic: What standardized methods assess environmental fate and ecotoxicological impacts?

Methodological Answer:
Adopt frameworks like INCHEMBIOL ():

  • Degradation Studies: Use OECD 301F (ready biodegradability) under aerobic conditions.
  • Bioaccumulation: Measure logP values (e.g., shake-flask method) and model via EPI Suite™.
  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) .

Q. Table 3: Environmental Assessment Parameters

ParameterMethodDetection LimitReference
logPHPLC±0.05
BiodegradationBOD5_50.1 mg/L
LC50_{50} (Daphnia)OECD 2020.1 ppm

Advanced: How to design a study evaluating interactions with biological macromolecules?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against targets like DNA methyltransferases (DNMTs) or kinases. Focus on hydrogen bonding with the amino group and π-π stacking with aromatic rings .
  • In Vitro Assays: Measure IC50_{50} values via fluorescence polarization (DNMT inhibition) or SPR (binding affinity) .
  • Structural Dynamics: Pair MD simulations with cryo-EM to visualize conformational changes in enzyme-inhibitor complexes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile
Reactant of Route 2
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2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.